n-(1,3,4-Thiadiazol-2-yl)acetamide
CAS No.: 5393-55-5
Cat. No.: VC21346291
Molecular Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5393-55-5 |
---|---|
Molecular Formula | C4H5N3OS |
Molecular Weight | 143.17 g/mol |
IUPAC Name | N-(1,3,4-thiadiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) |
Standard InChI Key | YOGFGFKRNRQDMF-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NN=CS1 |
Canonical SMILES | CC(=O)NC1=NN=CS1 |
Appearance | Soild powder |
Chemical Structure and Identification
N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic organic compound consisting of a 1,3,4-thiadiazole ring with an acetamide substituent at the 2-position. The compound is characterized by its distinct molecular structure containing nitrogen, sulfur, and oxygen atoms that contribute to its biological activities. This heterocyclic scaffold has gained significant attention in medicinal chemistry due to its versatile binding properties and pharmacological potential .
Molecular Identity and Basic Properties
The compound is formally identified by several designations in chemical databases and literature. It is registered with CAS number 5393-55-5 and possesses a molecular formula of C₄H₅N₃OS . The molecular weight of the compound is 143.17 g/mol, making it a relatively small molecule with potential for favorable pharmacokinetic properties . Alternative names for this compound include 2-Acetylamino-1,3,4-thiadiazole and 2-Acetamido-1,3,4-thiadiazole, which are often used interchangeably in scientific literature .
Structural Characteristics
The molecular structure features a five-membered 1,3,4-thiadiazole ring with a sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. The acetamide group is attached at position 2 of the ring, creating an important functional site for potential biological interactions. The planar structure of the thiadiazole ring contributes to the compound's ability to participate in various non-covalent interactions, particularly hydrogen bonding and π-stacking, which are crucial for its biological activities .
The compound possesses 1 hydrogen bond donor and 4 hydrogen bond acceptor sites, with a topological polar surface area of 83.1 Ų . These properties significantly influence its solubility, membrane permeability, and binding characteristics with biological targets.
Physical and Chemical Properties
A comprehensive overview of the physical and chemical properties of N-(1,3,4-Thiadiazol-2-yl)acetamide is presented in Table 1, collated from various analytical sources.
Table 1: Physical and Chemical Properties of N-(1,3,4-Thiadiazol-2-yl)acetamide
Synthesis Methods
The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives has been extensively studied and documented in chemical literature. Several synthetic routes have been developed to prepare this compound and its structural analogs with various functional groups.
Classical Synthetic Approaches
Biological Activities and Pharmacological Properties
N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives exhibit diverse biological activities that have attracted significant interest in medicinal chemistry and drug discovery.
Carbonic Anhydrase Inhibition
One of the most well-documented biological activities of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives is their ability to inhibit carbonic anhydrase (CA) enzymes. Recent research has focused on the design and synthesis of 1,3,4-thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes I and II (hCA I and hCA II) .
These isozymes are involved in various physiological processes, and their inhibition has therapeutic implications in treating conditions such as glaucoma, epilepsy, and certain types of cancer. In vitro studies have demonstrated that many synthesized derivatives of N-(1,3,4-Thiadiazol-2-yl)acetamide exhibit superior inhibitory activity against hCA I compared to the standard drug Acetazolamide (AAZ) .
Spectroscopic Characterization
The structural characterization of N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives typically involves various spectroscopic techniques, providing crucial information about their molecular architecture and purity.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the primary techniques used for the structural elucidation of N-(1,3,4-Thiadiazol-2-yl)acetamide. Both ¹H NMR and ¹³C NMR spectra provide valuable information about the hydrogen and carbon environments within the molecule .
The ¹³C NMR spectra of N-(1,3,4-Thiadiazol-2-yl)acetamide show characteristic signals corresponding to the carbon atoms in the thiadiazole ring and the acetamide group. These spectral data are essential for confirming the successful synthesis and purity of the compound .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is another crucial technique for the characterization of N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives. Mass spectral data provide accurate molecular weight information and fragmentation patterns that assist in structural confirmation .
Infrared Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is commonly employed to identify functional groups in N-(1,3,4-Thiadiazol-2-yl)acetamide. The IR spectra typically show characteristic absorption bands for the N-H stretching of the amide group, C=O stretching of the carbonyl group, and the C=N and C-S stretching vibrations of the thiadiazole ring .
Applications in Drug Discovery
The versatile biological activities of N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives have positioned them as valuable scaffolds in drug discovery and medicinal chemistry.
Carbonic Anhydrase Inhibitor Development
The potent inhibitory activity of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives against carbonic anhydrase isozymes has led to their exploration as potential candidates for developing new CA inhibitors. These compounds could have therapeutic applications as diuretics, antiglaucoma agents, and antiepileptics .
Furthermore, the inhibition of specific CA isozymes has shown clinical benefits in cancer treatment, expanding the potential therapeutic scope of these compounds . The superior activity of many synthesized derivatives compared to the standard drug Acetazolamide suggests their potential as next-generation CA inhibitors with improved efficacy and possibly reduced side effects.
Anticancer Drug Development
The apoptosis-inducing properties of certain N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives make them promising candidates for anticancer drug development. The ability of these compounds to activate caspases, key enzymes in programmed cell death pathways, suggests a potential mechanism for their anticancer effects .
The differential activity of these compounds against various cancer cell lines also indicates the possibility of developing selective anticancer agents targeting specific malignancies. This selectivity could potentially reduce the side effects commonly associated with conventional chemotherapeutic agents.
Current Research Trends and Future Directions
Research on N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives continues to evolve, with several emerging trends and future directions.
Novel Synthetic Methodologies
The development of more efficient and environmentally friendly synthetic methodologies for N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives represents another important research direction. Green chemistry approaches, multicomponent reactions, and catalyst-free methodologies are being explored to enhance synthetic efficiency and reduce environmental impact .
Expanded Biological Activity Profiling
While the carbonic anhydrase inhibitory and anticancer properties of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives have been well-documented, there is growing interest in exploring their potential activities against other biological targets. Future research may uncover additional therapeutic applications for these versatile compounds, expanding their utility in medicinal chemistry.
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